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Compound of Interest

Compound Name: Vildagliptin

Cat. No.: B1249944

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme
responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1).
By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1, which in turn enhances
glucose-dependent insulin secretion and suppresses glucagon secretion, thereby improving
glycemic control in patients with type 2 diabetes. Understanding the molecular interactions
between Vildagliptin and DPP-4 is crucial for the rational design of new and improved DPP-4
inhibitors. Computational modeling techniques, including molecular docking and molecular
dynamics simulations, are powerful tools for elucidating these interactions at an atomic level.

These application notes provide a detailed overview of the computational methods used to
study the Vildagliptin-DPP-4 interaction, including quantitative binding data and step-by-step
experimental protocols.

Data Presentation

Table 1: Summary of Vildagliptin-DPP-4 Interaction
Energies
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Table 2: Key Amino Acid Residues in the Vildagliptin-

DPP-4 Binding Site

Residue Interaction Type Subsite Reference
Hydrogen Bond, Salt

Glu205 _ S2 [31[4]
Bridge
Hydrogen Bond, Salt

Glu206 _ S2 [31[4]
Bridge
Hydrogen Bond, 11-

Tyr547 S2 [4]
electron alkyl bond

Argl25 Hydrogen Bond S2 [4]

Ser630 Hydrogen Bond S1 [4]
Hydrophobic

Tyr662 . S1 [4]
Interaction
Hydrophobic

Tyr666 ] S1 [4]
Interaction
Hydrophobic

Phe357 _ S2 [4]
Interaction

Experimental Protocols
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Protocol 1: Molecular Docking of Vildagliptin with DPP-4
using AutoDock Vina

This protocol outlines the steps for performing molecular docking to predict the binding pose
and affinity of Vildagliptin to the DPP-4 active site.

1. Preparation of the Receptor (DPP-4): a. Download the crystal structure of human DPP-4 in
complex with a ligand from the Protein Data Bank (PDB). A suitable entry is, for example,
2P8S. b. Prepare the protein using AutoDockTools (ADT): i. Remove water molecules and any
co-crystallized ligands. ii. Add polar hydrogens. iii. Assign Gasteiger charges. iv. Save the
prepared receptor in PDBQT format (protein.pdbqt).

2. Preparation of the Ligand (Vildagliptin): a. Obtain the 3D structure of Vildagliptin, for
example from a chemical database like PubChem or by drawing it using software like
ChemSketch. b. Optimize the ligand's geometry using a suitable method (e.g., with Avogadro).
c. In ADT, define the rotatable bonds and assign Gasteiger charges. d. Save the prepared
ligand in PDBQT format (ligand.pdbqt).

3. Grid Box Definition: a. In ADT, define the grid box to encompass the active site of DPP-4.
The center of the grid should be the geometric center of the co-crystallized ligand (if available)
or the key active site residues (e.g., Ser630, His740). b. Set the grid box dimensions to be
large enough to allow for translational and rotational movement of the ligand (e.g., 30 x 30 x 30
A). c. Save the grid parameter file (grid.gpf).

4. Running AutoGrid: a. Execute AutoGrid using the generated grid.gpf to pre-calculate the grid
maps for each atom type in the ligand. bash autogrid4 -p grid.gpf -l grid.glg

5. Running AutoDock Vina: a. Create a configuration file (conf.txt) specifying the paths to the
receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.
receptor = protein.pdbqt ligand = ligand.pdbqt center_x = [x-coordinate] center_y = [y-
coordinate] center_z = [z-coordinate] size_x = 30 size_y = 30 size_z = 30 out =
vildagliptin_docking_results.pdbgt b. Run the AutoDock Vina executable: bash vina --config
conf.txt --log vildagliptin_docking_log.txt

6. Analysis of Results: a. Visualize the docked poses in the output file using software like
PyMOL or Discovery Studio. b. Analyze the binding affinity scores (in kcal/mol) from the log file.
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c. Identify the key interacting residues and the types of interactions (hydrogen bonds,
hydrophobic interactions, etc.).

Protocol 2: Molecular Dynamics Simulation of the
Vildagliptin-DPP-4 Complex using GROMACS

This protocol describes how to perform a molecular dynamics (MD) simulation to study the
stability and dynamics of the Vildagliptin-DPP-4 complex in a simulated physiological
environment.

1. System Preparation: a. Start with the best-docked pose of the Vildagliptin-DPP-4 complex
obtained from molecular docking. b. Choose a suitable force field (e.g., CHARMM36 or AMBER
ff14SB). Generate the topology for the protein using the pdb2gmx tool in GROMACS. c.
Generate the ligand topology and parameters. This can be done using servers like SwissParam
or the antechamber module of AmberTools. d. Combine the protein and ligand topologies and
coordinate files.

2. Solvation and lonization: a. Create a simulation box (e.g., dodecahedral) and solvate the
complex with a water model such as TIP3P. b. Add ions (e.g., Na+ and CI-) to neutralize the
system and mimic a physiological salt concentration (e.g., 0.15 M).

3. Energy Minimization: a. Perform energy minimization using the steepest descent algorithm to
remove steric clashes and bad contacts. bash gmx grompp -f minim.mdp -c solv_ions.gro -p
topol.top -0 em.tpr gmx mdrun -v -deffnrm em

4. Equilibration (NVT and NPT): a. Perform a short NVT (constant number of particles, volume,
and temperature) equilibration to stabilize the temperature of the system. bash gmx grompp -f
nvt.mdp -c em.gro -r em.gro -p topol.top -0 nvt.tpr gmx mdrun -v -deffnm nvt b. Perform a short
NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the
pressure and density of the system. bash gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p
topol.top -0 npt.tpr gmx mdrun -v -deffnm npt

5. Production MD Simulation: a. Run the production MD simulation for a desired length of time
(e.g., 100 ns or more). bash gmx grompp -f md.mdp -c npt.gro -p topol.top -o md_0_100.tpr
gmx mdrun -v -deffnrm md_0_100
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6. Analysis: a. Analyze the trajectory to assess the stability of the complex using metrics like
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). b. Analyze
the interactions between Vildagliptin and DPP-4 over time, such as hydrogen bond
occupancy. c. Visualize the trajectory to observe the dynamic behavior of the complex.

Protocol 3: Binding Free Energy Calculation using
MM/PBSA

This protocol provides a general workflow for calculating the binding free energy of the
Vildagliptin-DPP-4 complex from the MD simulation trajectory using the Molecular
Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.

1. Trajectory Preparation: a. From the production MD trajectory, select a stable portion for
analysis (e.g., the last 50 ns). b. Remove periodic boundary conditions and fit the trajectory to
the initial structure.

2. MM/PBSA Calculation: a. Use a tool like g_mmpbsa (for GROMACS trajectories) or the
MMPBSA.py script in AmberTools. b. The script will require the trajectory, topology files for the
complex, receptor, and ligand. c. The calculation will compute the following energy components
for the complex, receptor, and ligand: i. Molecular mechanics energy in the gas phase (van der
Waals and electrostatic). ii. Polar solvation energy (calculated using the Poisson-Boltzmann or
Generalized Born model). iii. Nonpolar solvation energy (typically estimated from the solvent-
accessible surface area). d. The binding free energy (AG_bind) is then calculated as: AG_bind
= G_complex - (G_receptor + G_ligand)

3. Analysis: a. Analyze the calculated binding free energy and its components. b. Per-residue
energy decomposition can be performed to identify the key residues contributing to the binding
affinity.

Visualizations
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Caption: Computational workflow for modeling Vildagliptin-DPP-4 interaction.
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Caption: DPP-4 inhibition by Vildagliptin and the resulting signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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